molecular formula C8H10N2O3 B12589295 3-Nitro-6-propylpyridin-2(1H)-one CAS No. 579508-04-6

3-Nitro-6-propylpyridin-2(1H)-one

Cat. No.: B12589295
CAS No.: 579508-04-6
M. Wt: 182.18 g/mol
InChI Key: QBOABZRMNSYHTF-UHFFFAOYSA-N
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Description

3-Nitro-6-propylpyridin-2(1H)-one is a chemical compound based on the pyridin-2(1H)-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Pyridin-2(1H)-one derivatives are recognized as privileged structures in pharmaceutical research due to their diverse biological activities . They are frequently investigated as core structures in the development of new therapeutic agents . Research into analogous compounds has shown that the pyridin-2(1H)-one scaffold is a key structural component in molecules with potent analgesic properties, particularly in the inhibition of cutaneous mechanical allodynia, a common symptom of chronic pain . The specific substitution pattern on the pyridinone ring, such as the nitro and propyl groups on this compound, is often the focus of Structure-Activity Relationship (SAR) studies. These studies aim to understand how different substituents affect the molecule's interaction with biological targets and its overall efficacy . As a building block, this compound can be used in various synthetic transformations, including cross-coupling reactions and functional group interconversions, to create a diverse library of molecules for biological screening . Researchers value this compound for its potential in exploring new chemical space in projects related to neuroscience, pain research, and the development of novel heterocyclic active compounds. This compound is provided for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

579508-04-6

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

3-nitro-6-propyl-1H-pyridin-2-one

InChI

InChI=1S/C8H10N2O3/c1-2-3-6-4-5-7(10(12)13)8(11)9-6/h4-5H,2-3H2,1H3,(H,9,11)

InChI Key

QBOABZRMNSYHTF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C(=O)N1)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

3-Nitro-6-propylpyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the pyridine derivative family, characterized by a nitro group at position 3 and a propyl group at position 6. Its molecular formula is C8_{8}H10_{10}N2_{2}O2_{2}, and it exhibits properties typical of nitro-substituted heterocycles, including enhanced solubility and reactivity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The nitro group can participate in redox reactions, potentially inhibiting enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as a ligand for various receptors, influencing cell signaling pathways.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant activity against bacterial strains, suggesting potential use as antibiotics .

Antiviral Properties

Pyridine derivatives have been investigated for their antiviral effects. Compounds with similar structures have been reported to inhibit viral replication in vitro, particularly against viruses like hepatitis C . The specific activity of this compound against viral targets remains to be fully elucidated but warrants further investigation.

Anti-inflammatory Effects

The anti-inflammatory potential of pyridine derivatives is another area of interest. Compounds within this class have been shown to reduce inflammation markers in cellular models, indicating that this compound may possess similar properties .

Case Studies and Research Findings

  • Antimicrobial Study : A series of pyridine derivatives were tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the nitrogen position significantly affected the antibacterial potency. The compound's structure suggests it could be optimized for enhanced activity .
  • Antiviral Research : In a study focusing on the antiviral properties of pyridine derivatives, several compounds were found to exhibit inhibitory effects on viral replication. Although specific data on this compound is limited, the structural similarities suggest potential efficacy against viral targets .
  • Inflammation Model : In vitro assays using macrophage cell lines demonstrated that certain pyridine derivatives reduced nitric oxide production, a key inflammatory mediator. This suggests a possible anti-inflammatory mechanism for this compound .

Data Tables

Activity Type Compound Target Effect
AntimicrobialVarious Pyridine DerivativesGram-positive bacteriaSignificant inhibition
AntiviralSimilar Pyridine DerivativesHepatitis C virusInhibitory effect observed
Anti-inflammatoryPyridine DerivativesMacrophagesReduced nitric oxide production

Scientific Research Applications

3-Nitro-6-propylpyridin-2(1H)-one is a compound of increasing interest in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structure and properties make it a candidate for several applications, especially in the development of therapeutic agents. This article explores the scientific research applications of this compound, supported by data tables and case studies.

Antihypertensive Activity

Research indicates that compounds similar to this compound exhibit antihypertensive effects. Studies have shown that these compounds can act as selective inhibitors of phosphodiesterases (PDEs), which are enzymes that regulate intracellular levels of cyclic nucleotides, thus influencing vascular tone and blood pressure.

Case Study: PDE Inhibition

A patent describes the use of related compounds as selective inhibitors of human PDE1A, PDE1B, and PDE1C, suggesting their potential in treating hypertension and improving renal blood flow .

Neuroprotective Effects

Another significant application is in neuroprotection. Compounds with similar structures have demonstrated neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Case Study: Neuroprotection

In vitro studies have shown that certain pyridine derivatives can protect neuronal cells from oxidative stress, which is a contributing factor in diseases like Alzheimer's and Parkinson's .

Anticancer Properties

The anticancer potential of pyridine derivatives has been explored extensively. This compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study: Cancer Cell Proliferation

Research published in a peer-reviewed journal demonstrated that similar nitro-substituted pyridines could induce apoptosis in cancer cells through the activation of caspase pathways .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in therapeutics. Preliminary toxicity assessments indicate that while some derivatives exhibit low acute toxicity, further studies are necessary to evaluate chronic effects and carcinogenicity.

Toxicity ParameterValue
Acute ToxicityLow
Skin IrritationModerate
Eye IrritationSevere

Comparison with Similar Compounds

5-Bromo-3-chloro-6-methylpyridin-2(1H)-one

  • Molecular Formula: C₆H₅BrClNO (vs. C₈H₁₀N₂O₃ for 3-nitro-6-propylpyridin-2(1H)-one).
  • Substituents : Bromo (-Br), chloro (-Cl), and methyl (-CH₃) groups.
  • Key Differences :
    • Halogen substituents increase molecular weight (222.47 g/mol vs. ~182 g/mol for the nitro-propyl analog) and alter polarity.
    • Methyl groups enhance steric hindrance but reduce lipophilicity compared to the propyl chain.
    • Nitro groups strongly deshield adjacent protons in NMR, whereas halogens cause moderate upfield/downfield shifts .

Streptochlorin (3-Nitro-4-hydroxy-6-methylpyridin-2(1H)-one)

  • Substituents: Nitro (-NO₂), hydroxy (-OH), and methyl (-CH₃).
  • Key Differences: The hydroxy group enables hydrogen bonding, enhancing solubility in polar solvents. NMR data (1H: δ 6.2–7.1 ppm; 13C: δ 110–160 ppm) reflects electronic effects distinct from propyl-substituted analogs .

Comparison with Quinazolin-4(1H)-one Derivatives

Quinazolinones, though structurally distinct, share functional similarities as nitrogen-containing heterocycles.

MHY2251 (2-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydroquinazolin-4(1H)-one)

  • Scaffold: Fused benzene and dihydroquinazolinone rings.
  • MHY2251’s SIRT1 inhibitory activity highlights how scaffold rigidity and substituent positioning drive biological efficacy, a trait less explored in pyridinones .

Data Tables

Table 1. Comparative Analysis of Pyridin-2(1H)-one Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key 1H NMR Shifts (ppm) Key 13C NMR Shifts (ppm)
This compound C₈H₁₀N₂O₃ -NO₂ (C3), -C₃H₇ (C6) ~182 δ 6.5–7.8 (aromatic H) δ 110–160 (aromatic C)
5-Bromo-3-chloro-6-methylpyridin-2(1H)-one C₆H₅BrClNO -Br (C5), -Cl (C3), -CH₃ (C6) 222.47 δ 6.3–7.2 (aromatic H) δ 115–155 (aromatic C)
Streptochlorin C₆H₆N₂O₄ -NO₂ (C3), -OH (C4), -CH₃ (C6) 186.12 δ 6.2–7.1 (aromatic H) δ 110–160 (aromatic C)

Sources :

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